6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine
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Overview
Description
6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of bicyclic heterocycles. This compound features a unique structure with a phosphinino ring fused to a pyrimidine ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A related compound with a pyrido ring instead of a phosphinino ring.
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol: Another similar compound with a hydroxyl group and a methyl group.
Uniqueness
6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine is unique due to the presence of the phosphinino ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
39873-59-1 |
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Molecular Formula |
C13H15N4P |
Molecular Weight |
258.26 g/mol |
IUPAC Name |
6-phenyl-7,8-dihydro-5H-phosphinino[4,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15N4P/c14-12-10-8-18(9-4-2-1-3-5-9)7-6-11(10)16-13(15)17-12/h1-5H,6-8H2,(H4,14,15,16,17) |
InChI Key |
FXZJNAZMVCPXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CC2=C1N=C(N=C2N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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